molecular formula C22H20O2 B122964 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene CAS No. 91221-46-4

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Cat. No.: B122964
CAS No.: 91221-46-4
M. Wt: 316.4 g/mol
InChI Key: BPKSDMHGDYTXLI-UHFFFAOYSA-N
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Description

Contextualization within Stilbene (B7821643) and Triphenylethylene (B188826) Compound Classes

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene belongs to the stilbene and triphenylethylene classes of compounds. Stilbenes are characterized by a 1,2-diphenylethylene core structure, consisting of two aromatic rings linked by an ethylene (B1197577) bridge. nih.govrsc.org This fundamental scaffold is found in numerous naturally occurring and synthetic molecules with a wide array of biological activities. nih.govrsc.org Triphenylethylenes, as the name suggests, are derivatives of ethylene where three of the hydrogen atoms are replaced by phenyl groups. wikipedia.org this compound fits within this classification due to its central butene core with three attached phenyl rings, two of which are hydroxylated. smolecule.comnih.gov The specific arrangement of these phenyl groups gives the molecule a distinct three-dimensional shape that is crucial for its biological function. smolecule.com

Overview of Research Significance in Medicinal Chemistry and Organic Synthesis

The significance of this compound in medicinal chemistry stems primarily from its role as an estrogen receptor modulator. smolecule.comnih.gov It has been investigated for its potential to interact with estrogen receptors, exhibiting both agonist and antagonist activities depending on the specific cellular context. smolecule.com This dual activity is a hallmark of selective estrogen receptor modulators (SERMs), a class of drugs with important therapeutic applications. nih.gov The compound's ability to influence estrogenic pathways has made it a valuable tool for studying hormone-related processes and a potential lead structure for the development of new drugs targeting these pathways. smolecule.combiosynth.com

In the field of organic synthesis, this compound serves as a versatile building block. The presence of reactive functional groups, namely the hydroxyl groups and the carbon-carbon double bond, allows for a variety of chemical transformations. smolecule.com Synthetic routes to this compound have been explored, with methods like the McMurry reaction being employed to achieve its formation from precursors such as 4,4'-dihydroxybenzophenone (B132225) and propiophenone (B1677668). smolecule.comchemicalbook.com The ability to synthesize and modify this triphenylethylene scaffold is crucial for creating derivatives with altered biological properties and for exploring structure-activity relationships. evitachem.com

Historical Perspective of Related Estrogen Receptor Modulators

The study of this compound is part of a broader historical effort to understand and manipulate the estrogen receptor. The discovery of the first non-steroidal estrogens, such as diethylstilbestrol, in the 1930s paved the way for the development of compounds that could modulate estrogenic activity. wikipedia.org A pivotal moment in this field was the development of tamoxifen (B1202), a triphenylethylene derivative that became a cornerstone in the treatment of estrogen receptor-positive breast cancer. nih.govtaylorandfrancis.commdpi.com Tamoxifen's success spurred the search for other selective estrogen receptor modulators (SERMs) with improved efficacy and safety profiles. mdpi.comnih.gov

Over the years, numerous triphenylethylene analogues have been synthesized and evaluated, leading to the approval of drugs like toremifene (B109984) and ospemifene (B1683873) for different medical indications. taylorandfrancis.comnih.gov These compounds, along with others like raloxifene, have demonstrated the therapeutic potential of modulating estrogen receptor activity in various tissues. nih.gov The investigation of compounds like this compound continues this legacy, aiming to refine the understanding of estrogen receptor interactions and to develop next-generation modulators with enhanced selectivity and therapeutic benefits. researchgate.net

Detailed Research Findings

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC22H20O2 smolecule.comnih.gov
Molecular Weight316.39 g/mol smolecule.comnih.govbiosynth.com
IUPAC Name4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol nih.gov
Synonyms1,1-Bis(4-hydroxyphenyl)-2-phenyl-1-butene, 4,4'-(2-Phenyl-1-butenylidene)bisphenol nih.govbiosynth.com
CAS Number91221-46-4 nih.govbiosynth.comchemicalbook.com

Table 2: Key Research Findings on the Biological Activity of this compound

Research AreaFindingSource
Estrogen Receptor ModulationExhibits both agonistic and antagonistic properties at the estrogen receptor, classifying it as a selective estrogen receptor modulator (SERM). smolecule.com
Antiproliferative ActivityHas shown to inhibit the growth of estrogen receptor-containing breast cancer cells in vitro. nih.govbiosynth.comnih.gov
Antiestrogenic ActivityCan completely inhibit estradiol-stimulated estrogen response element (ERE) luciferase activity at a concentration of 100 nM. researchgate.net
Aromatase InhibitionHas been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. biosynth.com
CytotoxicityEsterified derivatives of the compound have demonstrated selective antitumor activity against hormone-dependent mammary tumors. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSDMHGDYTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238452
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91221-46-4
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Bis 4 Hydroxyphenyl 2 Phenylbut 1 Ene

Established Synthetic Routes to the Core Structure

The construction of the 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene scaffold can be achieved through several key chemical transformations. These methods primarily involve the formation of the central carbon-carbon double bond and the introduction of the requisite phenyl and hydroxyphenyl groups.

McMurry Reaction Approaches

The McMurry reaction stands out as a prominent and efficient method for synthesizing this compound. smolecule.comwikipedia.org This reaction facilitates the reductive coupling of two carbonyl compounds, typically ketones or aldehydes, to form an alkene. wikipedia.org The process is mediated by a low-valent titanium reagent, which is commonly generated in situ from titanium chlorides like titanium(III) chloride (TiCl₃) or titanium( tetrachloride (TiCl₄) and a reducing agent such as zinc, magnesium, or a lithium aluminum hydride. smolecule.comwikipedia.org

In the context of synthesizing this compound, the McMurry coupling is typically performed between 4,4'-dihydroxybenzophenone (B132225) and propiophenone (B1677668). smolecule.comchemicalbook.com The reaction is generally conducted in an inert atmosphere, often under reflux in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The mechanism involves a two-step process: the initial formation of a pinacolate intermediate via reductive coupling of the carbonyls, followed by deoxygenation to yield the final alkene product. wikipedia.org This method has been reported to provide high yields, in some cases up to 96%. chemicalbook.com

A significant consideration in McMurry reactions for this compound is the potential for the formation of geometric isomers (E and Z isomers) around the newly formed double bond. smolecule.com The ratio of these isomers can be influenced by the steric and electronic properties of the substituents on the starting carbonyl compounds. smolecule.com

Condensation Reactions with Benzophenone (B1666685) Derivatives

Condensation reactions provide an alternative pathway to the this compound core structure. These reactions typically involve the formation of a carbon-carbon bond through the reaction of a nucleophile with a carbonyl compound, followed by a dehydration step to create the double bond. For instance, the reaction of 4-hydroxybenzophenone (B119663) derivatives can be employed in these synthetic schemes. smolecule.com

Application of Grignard Reagents in Synthesis

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and are applicable to the synthesis of this compound and its analogs. smolecule.comnih.gov The general strategy involves the reaction of a Grignard reagent with a suitable carbonyl compound to form an alcohol, which is then dehydrated to yield the target alkene. nih.gov

For example, a synthetic route could involve the reaction of an appropriate Grignard reagent with a benzophenone derivative. The addition of the Grignard reagent to the carbonyl group of the benzophenone would be the key bond-forming step. A subsequent acid-catalyzed dehydration would then generate the double bond of the triphenylethylene (B188826) scaffold. nih.gov The choice of the Grignard reagent and the benzophenone derivative determines the final substitution pattern of the product. libretexts.org

Alternative Preparative Techniques (e.g., from 4,4'-Dihydroxybenzophenone and Propiophenone)

Beyond the well-established McMurry and Grignard-based approaches, other preparative techniques have been explored. A key example involves the direct reaction between 4,4'-dihydroxybenzophenone and propiophenone under specific reaction conditions to form this compound. smolecule.comchemicalbook.com This approach is conceptually similar to the McMurry reaction in its starting materials but may employ different coupling reagents or catalysts to achieve the desired transformation.

Derivatization Strategies for Analog Development

The development of analogs of this compound is crucial for exploring structure-activity relationships and for developing compounds with tailored properties for specific applications.

Synthesis of Halogenated Analogs for Targeted Applications

The introduction of halogen atoms into the structure of this compound can significantly alter its electronic and pharmacokinetic properties. The synthesis of halogenated analogs is therefore a key strategy in medicinal chemistry.

McMurry coupling reactions have been successfully employed to create halogenated analogs. For example, the coupling of chloropropionylferrocene with 4,4′-dihydroxybenzophenone has been shown to yield the corresponding chlorinated derivative. nih.gov This demonstrates that the McMurry reaction is tolerant of certain halogen substituents on the starting materials. nih.gov

Below is a table summarizing the synthesis of a halogenated analog:

Starting Material 1Starting Material 2ProductReaction Type
Chloropropionylferrocene4,4′-DihydroxybenzophenoneChloro-functionalized ferrocenyl-ene-phenol analogMcMurry Coupling

This table illustrates a specific example of how derivatization can be achieved to produce analogs with potentially unique biological activities.

Preparation of Ferrocenyl Derivatives and Complexes

The incorporation of a ferrocenyl moiety into the structure of this compound and related triarylethylenes has emerged as a promising strategy to develop novel organometallic compounds with enhanced or unique biological activities, particularly in the realm of anticancer research. researchgate.netrsc.org The ferrocene (B1249389) group, with its distinct three-dimensional structure and redox properties, can significantly alter the pharmacological profile of the parent molecule.

A primary synthetic route to these ferrocenyl derivatives involves the McMurry cross-coupling reaction. researchgate.net This reaction facilitates the formation of the central carbon-carbon double bond by coupling a ferrocenyl ketone with a benzophenone derivative. For instance, the reaction of a ferrocenyl ketone with 4,4'-dihydroxybenzophenone can yield the desired ferrocene-containing triarylethylene. researchgate.net The choice of the specific ferrocenyl ketone allows for the introduction of various substituents on the ferrocene core, enabling the exploration of structure-activity relationships.

Another approach involves the Knoevenagel condensation of ferrocenecarboxaldehyde with appropriately substituted benzyl (B1604629) cyanides or benzoyl acetonitriles. mdpi.com This method provides a versatile route to a library of 2-aryl-3-ferrocene-acrylonitrile derivatives, which can serve as precursors or analogues.

The synthesis of these complex molecules often requires careful control of reaction conditions to achieve desired yields and stereoselectivity. Purification of the final products can be challenging and may necessitate techniques such as fractional crystallization or preparative chromatography. researchgate.net

Table 1: Synthesis of Ferrocenyl Derivatives

Starting Material 1Starting Material 2Reaction TypeReagents and ConditionsProductYield (%)Reference
Ferrocenyl Ketone4,4'-DihydroxybenzophenoneMcMurry Cross-CouplingTiCl4, Zn, THF, refluxFerrocene-containing triarylethyleneNot specified researchgate.net
FerrocenecarboxaldehydeBenzyl Cyanide DerivativeKnoevenagel CondensationNot specified2-Aryl-3-ferrocene-acrylonitrile23-99 mdpi.com
Chloropropionylferrocene4,4'-DihydroxybenzophenoneMcMurry CouplingTiCl4, Zn, THF1-(4-chloropropionylferrocenyl)-1,1-bis(4-hydroxyphenyl)etheneNot specified

Formation of Ester Derivatives for Modified Biological Profiles

Esterification of the phenolic hydroxyl groups of this compound presents a valuable strategy for modifying its biological and pharmacokinetic properties. nih.gov The introduction of ester functionalities can influence factors such as solubility, membrane permeability, and metabolic stability, potentially leading to improved therapeutic efficacy.

The synthesis of these ester derivatives is typically achieved through standard esterification reactions. This involves reacting the parent phenol (B47542) with a suitable carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst. For instance, the hydroxyl groups of this compound can be esterified with functionalized carboxylic acids such as β-chloropropionic acid or acrylic acid. nih.gov

A common method for preparing phenolic esters involves heating the phenol with an acid anhydride, sometimes without a catalyst, under solvent-free conditions. jetir.org Alternatively, enzymatic synthesis using lipases offers a milder and often more selective approach to esterification. For example, immobilized lipase (B570770) B from Candida antarctica has been used to catalyze the esterification of phenolic alcohols with fatty acids. nih.gov

The choice of the ester group can be tailored to introduce specific functionalities. For example, esterification with moieties containing a basic side chain, similar to that found in tamoxifen (B1202), can be explored to modulate estrogen receptor binding and activity.

Table 2: Synthesis of Ester Derivatives

Phenolic CompoundEsterifying AgentReaction TypeReagents and ConditionsProductYield (%)Reference
1,1-Bis-(4-hydroxyphenyl)-2-phenyl-but-1-eneβ-Chloropropionyl chlorideEsterificationNot specified1,1-Bis(4-(β-chloropropionyloxy)phenyl)-2-phenylbut-1-eneNot specified nih.gov
1,1-Bis-(4-hydroxyphenyl)-2-phenyl-but-1-eneAcryloyl chlorideEsterificationNot specified1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-eneNot specified nih.gov
PhenolAcetic AnhydrideEsterificationHeat, 120 min, solvent-freePhenylacetateNot specified jetir.org
4-Hydroxybenzyl alcoholHexanoic acidEnzymatic EsterificationImmobilized Lipase B, tert-butyl methyl ether, 37°C, 48h4-Hydroxybenzyl hexanoate50-80 nih.gov

Generation of Pseudo-Symmetrical Analogues

A key synthetic tool for generating these unsymmetrical alkenes is the mixed McMurry coupling reaction. rsc.orgwikipedia.org This reaction involves the reductive cross-coupling of two different ketones. For example, the coupling of a substituted benzophenone with a different ketone, such as propiophenone, can yield a triarylethylene with a specific substitution pattern. rsc.org The stereoselectivity of the McMurry reaction, leading to either the (Z)- or (E)-isomer, can be influenced by the nature of the substituents on the ketone precursors. rsc.org

Another powerful strategy for the synthesis of unsymmetrical tetra-substituted olefins is the addition of a benzylic sodium reagent to a protected 4,4'-dihydroxybenzophenone, followed by dehydration and deprotection. nih.gov This approach allows for the construction of rigidified cyclic triarylethylene systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been employed to construct unsymmetrical tetra-arylethylene scaffolds. These methods offer a high degree of control over the final structure by coupling various aryl boronic acids or stannanes with appropriate vinyl halides or triflates.

Table 3: Synthesis of Pseudo-Symmetrical Analogues

Starting Material 1Starting Material 2Reaction TypeReagents and ConditionsProductIsomer Ratio (Z:E)Reference
4-HydroxybenzophenonePropiophenoneMcMurry CouplingTiCl4/Zn, THF, reflux1-(4-Hydroxyphenyl)-1-phenyl-2-phenylbut-1-ene9:1 rsc.org
4-MethoxybenzophenonePropiophenoneMcMurry CouplingTiCl4/Zn, THF, reflux1-(4-Methoxyphenyl)-1-phenyl-2-phenylbut-1-eneHigh Z-isomer preponderance rsc.org
Protected 4,4'-DihydroxybenzophenoneBenzylic sodium reagentAddition/DehydrationSodium naphthalenide, then acidCyclic triarylethyleneExo-alkene preferred nih.gov

Molecular Mechanisms of Action of 1,1 Bis 4 Hydroxyphenyl 2 Phenylbut 1 Ene and Its Analogs

Estrogen Receptor (ER) Modulatory Activity

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is recognized as a modulator of estrogen receptors, displaying a complex and context-dependent range of activities. smolecule.com Its unique angular structure, which differentiates it from the planar nature of endogenous estrogens like 17β-estradiol, allows for distinct interactions with the estrogen receptor's ligand-binding domain. smolecule.com

This compound exhibits both agonistic (estrogen-like) and antagonistic (anti-estrogenic) properties, a characteristic feature of selective estrogen receptor modulators (SERMs). smolecule.com Its action is tissue-dependent, meaning it can behave as an agonist in some tissues while acting as an antagonist in others. This dual activity is central to its pharmacological profile. smolecule.com For instance, it can compete with estradiol (B170435) for binding to the estrogen receptor, potentially inhibiting the growth of estrogen-dependent cells. smolecule.combiosynth.com In certain contexts, it can also induce the expression of genes typically activated by estrogen. chemicalbook.com

The interaction of this compound with estrogen receptor alpha (ERα) is a key aspect of its mechanism. It has been shown to bind to ERα and can inhibit estradiol-stimulated activity. researchgate.net The specific binding mode and the resulting conformational changes in the ERα protein dictate whether the compound will have an agonistic or antagonistic effect. This differential interaction is a hallmark of SERMs and is influenced by the specific cellular environment and the presence of various co-regulatory proteins.

While much of the research has centered on ERα, the interaction of this compound and its analogs with estrogen receptor beta (ERβ) is also of considerable interest. Different ligands can exhibit varying affinities and selectivities for ERα versus ERβ. oup.com For example, some compounds have been specifically designed to enhance ERβ selectivity. pdbj.org The binding to ERβ can lead to a different set of downstream cellular responses compared to ERα activation. Although direct evidence for the up-regulation of ERβ by this compound is not extensively detailed in the provided results, the differential binding affinities of various ligands for ER subtypes suggest that such modulation is a plausible area of its biological activity. oup.compdbj.org

The binding of ligands to the estrogen receptor is stabilized by interactions with specific amino acid residues within the ligand-binding domain (LBD). Molecular docking studies have identified key residues involved in these interactions. For ERα, residues such as Glutamic Acid 353 (Glu353) and Arginine 394 (Arg394) are crucial for the binding of various ligands. nih.gov For instance, the binding of the antagonist 4-hydroxytamoxifen (B85900) (4-OHT) involves a hydrogen bond with Asp351. In contrast, the agonist estradiol forms hydrogen bonds with Glu353 and His524. mdpi.com The specific interactions of this compound with these residues would determine its particular agonist/antagonist profile.

The relative binding affinity (RBA) of this compound and its analogs for the estrogen receptor is a critical determinant of their potency. These compounds often show high affinity for the ER, in some cases comparable to that of the endogenous estrogen, estradiol (E2). nih.gov However, the affinity can be influenced by structural modifications. nih.govnih.gov For example, esterification of the hydroxyl groups can slightly reduce the ER affinity compared to the parent compound. nih.govnih.gov The table below presents a comparison of the relative binding affinities of various compounds to the estrogen receptor, with estradiol set as the reference at 100%.

CompoundRelative Binding Affinity (RBA) (%) for ERα
Estradiol (E2)100
1,1,2-Tris(4-hydroxyphenyl)ethene (3a)45.5 nih.gov
1,1,2-Tris(4-hydroxyphenyl)ethene with Me alkyl group (3b)52.1 nih.gov
1,1,2-Tris(4-hydroxyphenyl)ethene with Et alkyl group (3c)29.6 nih.gov
1,1,2-Tris(4-hydroxyphenyl)ethene with Prop alkyl group (3d)4.03 nih.gov
1,1,2-Tris(4-hydroxyphenyl)ethene with But alkyl group (3e)0.95 nih.gov
1,1-Bis(4,4′-hydroxyphenyl)-2-phenylbut-1-ene (15)Not specified, but able to completely inhibit estradiol-stimulated ERE luciferase activity at 100 nM researchgate.net

Aromatase-Related Modulations

In addition to its effects on estrogen receptors, this compound has been shown to modulate the activity of aromatase. biosynth.com Aromatase is a key enzyme responsible for the synthesis of estrogens from androgens. unibo.it By inhibiting aromatase, this compound can reduce the levels of endogenous estrogens, which is a significant mechanism in the context of hormone-sensitive conditions. biosynth.com Some active metabolites of related compounds, such as norendoxifen, have been identified as potent competitive inhibitors of aromatase. pharmgkb.org

Influence on Aromatase Protein Expression Levels

The direct influence of this compound on the protein expression levels of aromatase has not been extensively detailed in available scientific literature. Research on this class of compounds has predominantly focused on their potential to directly inhibit the enzymatic activity of aromatase rather than modulating the expression of the CYP19A1 gene which encodes for the enzyme. Studies on newly developed hybrid molecules, which incorporate the core structure of related benzophenones with moieties from known aromatase inhibitors like letrozole (B1683767), are designed with the intent of direct enzymatic inhibition rather than influencing protein expression. mdpi.com

Absence of Direct Aromatase Enzymatic Inhibition

Contrary to suggesting an absence of direct inhibition, the broader class of compounds to which this compound belongs is actively investigated for direct aromatase inhibitory properties. Aromatase is a critical enzyme responsible for the final step of estrogen biosynthesis. mdpi.com Novel synthetic compounds that are hybrids of the related molecule phenstatin (B1242451) and the aromatase inhibitor letrozole have been developed specifically to function as dual-action agents that target both tubulin polymerization and aromatase activity. mdpi.com This line of research indicates that the foundational chemical structure is conducive to direct enzymatic inhibition of aromatase. While direct inhibitory data for this compound itself is not specified, its structural relationship to compounds designed as aromatase inhibitors suggests a potential for such activity, rather than a confirmed absence of it.

Intracellular Signaling Cascades and Cellular Responses

Interference with ER-Dependent Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the interference with estrogen receptor (ER)-dependent signaling pathways. These compounds exhibit a notable affinity for the estrogen receptor, enabling them to compete with estradiol and modulate receptor activity. nih.govnih.gov

Research has demonstrated that the antitumor effect of ester derivatives of this compound is significantly more pronounced in hormone-dependent, ER-positive MCF-7 breast cancer cells than in hormone-independent MDA cells. nih.govnih.gov This selectivity strongly implies that their cytotoxic effects are mediated through the estrogen receptor. nih.gov The parent compound and its esterified analogs show nearly identical estrogenic potencies, but their binding affinities to the ER can be modulated by the addition of different functional groups. Because of their alkylating properties, certain cytotoxic ester derivatives have been shown to bind irreversibly to the estrogen receptor. nih.govnih.gov

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptor Data derived from studies on calf uterine cytosol, with Estradiol=100.

CompoundRelative Binding Affinity (%)Reference
This compound1.8 nih.govnih.gov
1,1-bis(4-(β-chloropropionyloxy)phenyl)-2-phenylbut-1-ene1.5 nih.govnih.gov
1,1-bis(4-(β-bromopropionyloxy)phenyl)-2-phenylbut-1-ene1.6 nih.govnih.gov
1,1-bis(4-(acryloyloxy)phenyl)-2-phenylbut-1-ene0.4 nih.govnih.gov

Induction of Apoptosis and Programmed Cell Death Mechanisms (Caspase-Dependent and Independent)

While direct studies on the specific apoptotic pathways triggered by this compound are limited, extensive research on a very close structural analog, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), provides significant insight. MBP, a metabolite of Bisphenol A, has been shown to induce a caspase-dependent apoptotic pathway in pancreatic β-cells. mdpi.comnih.gov

This process is initiated by stress in the endoplasmic reticulum, leading to the activation of a cascade of caspase enzymes. mdpi.com Exposure to MBP leads to the upregulation and activation of initiator caspase-9 and executioner caspase-3 and -7, as well as caspase-12, which is specifically associated with ER stress-induced apoptosis. mdpi.comnih.gov The activation of these caspases culminates in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Furthermore, studies on the related compound 4-hydroxytamoxifen (OHT) have shown it can induce caspase-independent programmed cell death in an ER-dependent manner, suggesting that this class of molecules may utilize multiple pathways to trigger cell death depending on the cellular context and concentration. researchgate.net

Table 2: Apoptotic Effects of the Analog 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) in Pancreatic RIN-m5F Cells

Apoptotic EventObservationReference
Cell ViabilitySignificantly reduced upon exposure mdpi.comnih.gov
Caspase-3 ActivityDramatically increased mdpi.comnih.gov
Active Caspase-3, -7, -9Expression of active forms increased nih.gov
Active Caspase-12Upregulated protein expression mdpi.com
PARP CleavageIncreased expression of cleaved form nih.gov

Modulation of Cell Cycle Regulated Genes

The induction of apoptosis by cytotoxic agents is often intrinsically linked to a halt in cell cycle progression. While direct data on this compound is not available, research on related hybrid compounds provides evidence for this mechanism. Novel synthetic hybrids of phenstatin and letrozole, which share structural similarities, were shown to cause a significant arrest of MCF-7 breast cancer cells in the G2/M phase of the cell cycle. mdpi.com This cell cycle blockade prevents mitotic entry and can ultimately trigger apoptosis. Such compounds were also observed to disrupt microtubule polymerization, a key process for cell division, and induce multinucleation, a hallmark of mitotic catastrophe. mdpi.com

Activation of the Unfolded Protein Response (UPR) in Cancer Models

The Unfolded Protein Response (UPR) is an adaptive signaling pathway activated by stress in the endoplasmic reticulum (ER). Evidence from the analog 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) demonstrates that this class of compounds can trigger cell death through the activation of the UPR. mdpi.comresearchgate.net

Exposure of pancreatic β-cells to MBP was found to markedly increase the expression of key ER stress marker proteins, including GRP 78 (Glucose-Regulated Protein, 78kDa) and CHOP (C/EBP Homologous Protein). mdpi.comresearchgate.net GRP78 is a master regulator of the UPR, while CHOP is a transcription factor that plays a crucial role in mediating ER stress-induced apoptosis. Critically, the use of 4-phenylbutyric acid (4-PBA), a chemical chaperone that alleviates ER stress, effectively prevented the MBP-induced activation of caspases and subsequent apoptosis. mdpi.com This confirms that the UPR is a critical upstream event in the cytotoxic mechanism of this compound analog. mdpi.comresearchgate.net

Pathways Involving Mitochondrial Dysfunction

While direct studies on the mitochondrial effects of this compound are not extensively documented, research on its structural analogs, particularly tamoxifen (B1202), provides significant insights into potential mitochondrial-mediated pathways. Tamoxifen has been shown to accumulate in mitochondria, which is consistent with the localization of estrogen receptor β (ERβ) in these organelles. This accumulation can lead to mitochondrial toxicity. genome.jp

Some analogs of this compound have demonstrated the ability to disrupt mitochondrial function. For instance, certain ring-substituted 1-hydroxynaphthalene-2-carboxanilides can induce a loss of mitochondrial membrane potential. nih.gov Similarly, 2-phenyl-beta-lapachone, another compound with structural similarities, has been observed to collapse the mitochondrial membrane potential and inhibit the respiratory control index in isolated rat liver mitochondria. nih.gov These findings suggest that compounds with similar structural motifs to this compound could potentially exert their effects through the disruption of mitochondrial bioenergetics.

The effects of related compounds on mitochondrial function are summarized in the table below:

Compound/AnalogObserved Mitochondrial EffectReference
TamoxifenAccumulates in mitochondria, potential for toxicity. genome.jp
Ring-substituted 1-hydroxynaphthalene-2-carboxanilidesLoss of mitochondrial membrane potential. nih.gov
2-Phenyl-beta-lapachoneCollapse of mitochondrial membrane potential, inhibition of respiratory control index. nih.gov

Oxidative Stress and DNA Interactions

The molecular structure of this compound and its analogs predisposes them to engage in processes that lead to oxidative stress and interactions with DNA. These mechanisms are crucial for understanding their biological activities.

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a key aspect of the mechanism of action for analogs of this compound. Ferrocene-containing analogs, in particular, are known to increase the production of ROS in treated cells. nih.gov This is thought to occur through a process where the ferrocene (B1249389) group acts as a redox activator. nih.gov The resulting increase in intracellular ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.

The triphenylethylene (B188826) structure, which is central to this compound and its analogs like tamoxifen and toremifene (B109984), has been associated with antioxidant properties under certain conditions, potentially acting as a scavenger of free radicals. nih.gov However, their metabolites can also contribute to oxidative stress. For instance, the metabolite 4-hydroxytoremifene (B1666333) exhibits potent antioxidant activity, while toremifene itself is less effective at preventing lipid peroxidation initiated by t-butylhydroperoxide. nih.gov This dual role suggests a complex interplay between the parent compounds, their metabolites, and the cellular redox environment.

Formation of Reactive Intermediates (e.g., Quinone Methides from Ferrocenyl Analogs)

A critical step in the bioactivation of certain analogs of this compound is the formation of highly reactive intermediates known as quinone methides. This is particularly well-documented for ferrocenyl analogs, often referred to as ferrocifens. The metabolic activation of these compounds is thought to involve the oxidation of the phenol (B47542) group, leading to the formation of a quinone methide. scispace.com

Electrochemical studies have suggested that ferrocenyl p-phenols can undergo two one-electron oxidations to generate a quinone methide-type structure. scispace.com The presence of the ferrocene group appears to facilitate this oxidation. scispace.com These electrophilic quinone methides are Michael acceptors and are susceptible to attack by endogenous nucleophiles such as glutathione (B108866) and nucleobases within DNA. nih.gov This reactivity is believed to be a key contributor to the cytotoxic effects of these compounds. nih.gov The formation of quinone methides is not limited to ferrocenyl analogs; other triphenylethylene derivatives like 4-hydroxytoremifene can also be oxidized to form these reactive species. acs.org

The table below summarizes the formation of reactive intermediates from analogs of this compound.

Direct and Indirect DNA Interaction Mechanisms

The interaction with DNA is a significant downstream consequence of the metabolic activation of this compound and its analogs. These interactions can be both direct, through the formation of covalent adducts, and indirect, as a result of oxidative damage.

Direct DNA Interaction:

The formation of reactive intermediates like quinone methides is a primary mechanism for direct DNA interaction. These electrophilic species can covalently bind to DNA, forming DNA adducts. nih.gov This process is considered a form of genotoxicity and can lead to mutations if not repaired. genome.jp For example, the o-quinone metabolite of toremifene has been shown to react with deoxynucleosides to form adducts. acs.org Furthermore, cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene have demonstrated alkylating activities, leading to an irreversible mode of binding to the estrogen receptor, which can be considered a form of direct molecular interaction. nih.govnih.gov

Indirect DNA Interaction:

Indirect DNA damage can occur through the increased production of ROS, as discussed in section 3.4.1. ROS can cause damage to DNA bases and the sugar-phosphate backbone, leading to single- and double-strand breaks. For example, the major lipid peroxidation product, trans-4-hydroxy-2-nonenal, has been shown to preferentially form DNA adducts at specific codons in the p53 gene. nih.gov While not directly generated by the compound itself, such lipid peroxidation products can be a consequence of the oxidative stress induced by the compound's analogs. The oxidative metabolism of estrogens, which share a phenolic structure with the subject compound, can also lead to the formation of quinones that can redox cycle and produce superoxide (B77818) radicals, further contributing to an environment of oxidative stress. wikipedia.org

The following table outlines the mechanisms of DNA interaction for analogs of this compound.

Interaction TypeMechanismConsequenceReference
DirectCovalent binding of reactive intermediates (e.g., quinone methides) to DNA bases.Formation of DNA adducts, potential for mutagenesis. nih.govacs.org
DirectAlkylating activity of cytotoxic esters.Irreversible binding to molecular targets like receptors. nih.govnih.gov
IndirectDamage to DNA bases and sugar-phosphate backbone by ROS.Single- and double-strand breaks, mutations. nih.govwikipedia.org

Biological Activities of 1,1 Bis 4 Hydroxyphenyl 2 Phenylbut 1 Ene and Its Analogs

Anticancer Efficacy

The primary focus of research into 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been its potential as an anticancer agent, stemming from its structural similarity to other estrogen receptor modulators. Studies have explored its effects on various cancer cell types, with a particular emphasis on hormone-dependent cancers.

Inhibition of Estrogen Receptor-Positive (ER+) Breast Cancer Cell Proliferation

This compound is a synthetic compound that binds to the estrogen receptor (ER) and has been shown to inhibit the growth of breast cancer cells in culture. biosynth.com As approximately 70% of breast cancer cases are estrogen receptor-positive (ER+), meaning they rely on estrogens for growth and survival, ERα stands out as a critical therapeutic target. mdpi.com

The compound demonstrates antiestrogenic activity, which is its ability to block the effects of estrogen. biosynth.com In studies using ER-positive MCF-7-2a breast cancer cells, which were genetically modified to report on ER activation, related compounds were shown to effectively antagonize the effects of estradiol (B170435). nih.gov Specifically, 1,1-Bis(4,4′-hydroxyphenyl)-2-phenylbut-1-ene was found to completely inhibit estradiol-stimulated gene activity at a concentration of 100 nM. researchgate.net These findings underscore the compound's mechanism of action through the estrogen receptor, inhibiting the proliferative signals that drive ER+ breast cancer.

Cytotoxic Effects in Hormone-Dependent and Hormone-Independent Cancer Cell Lines

The cytotoxic (cell-killing) effects of analogs of this compound have been evaluated in both hormone-dependent and hormone-independent cancer cell lines to understand the scope of their activity.

One study focused on ester derivatives of the parent compound. nih.gov An analog, 1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene, demonstrated more effective growth inhibition in the hormone-dependent MCF-7 cell line compared to the hormone-independent MDA cell line. nih.gov This suggests that the cytotoxic action is at least partially mediated through the estrogen receptor pathway. nih.gov

Similarly, a ferrocenyl analog, 1,1-bis(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene, was found to be cytotoxic against both hormone-dependent MCF-7 cells and hormone-independent MDA-MB-231 breast cancer cells. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for the MDA-MB-231 cell line was a potent 0.5 μM. researchgate.net The incorporation of a ferrocene (B1249389) group into tamoxifen (B1202), a structurally related molecule, has also been shown to enhance cytotoxicity across various cell lines, including PANC1 (pancreatic), MCF7, and MDA-MB-231. mdpi.com

However, some studies note that despite high antagonistic potency at the estrogen receptor, certain analogs, including the parent compound, exhibit only low direct cytotoxicity on the hormone-sensitive MCF-7 cell line at similar concentrations. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound Analogs in Cancer Cell Lines

Compound/Analog Cell Line Cancer Type Hormone Dependence Finding Citation
1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene MCF-7 Breast ER+ (Dependent) Exerted better growth inhibition compared to MDA cells. nih.gov
1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene MDA Breast ER- (Independent) Showed less growth inhibition compared to MCF-7 cells. nih.gov
1,1-bis(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene MCF-7 Breast ER+ (Dependent) Displayed strong cytotoxic effects. researchgate.net
1,1-bis(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene MDA-MB-231 Breast ER- (Independent) Displayed strong cytotoxic effects (IC₅₀ = 0.5 μM). researchgate.net

Selective Antitumor Activity against ER-Containing Mammary Tumors

A key attribute of targeted cancer therapy is selectivity. Analogs of this compound have demonstrated this selectivity in preclinical models. Cytotoxic esters of the parent compound were tested in vivo on mouse mammary tumors. nih.govnih.gov

These derivatives led to an almost complete inhibition of the growth of the hormone-dependent MXT M3.2 mouse mammary tumor. nih.govnih.gov In stark contrast, the growth of the hormone-independent MXT-Ovex tumor was inhibited to a much lesser extent. nih.govnih.gov This selective action against ER-containing tumors suggests that the antitumor activity is not solely due to general toxicity but is specifically mediated by the estrogen receptor. nih.govnih.gov This targeting mechanism could potentially lead to more effective treatments with fewer side effects. Another related analog was also noted for having a selective antitumor effect exclusively on ER-containing tumors. nih.gov

Antiproliferative Effects in Various Cancer Cell Models

The potential anticancer applications of this compound class extend beyond breast cancer. The ferrocenyl analog, 1,1-bis(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene, which showed efficacy against breast cancer cells, also proved to be toxic against 9L gliosarcoma cells and malignant melanoma cells in vitro. researchgate.net This indicates that the antiproliferative effects are not strictly limited to one type of cancer and may involve mechanisms that are relevant to a broader range of malignancies.

Antiparasitic Actions

In addition to anticancer properties, research has uncovered antiparasitic activities for this class of compounds, particularly against the malaria parasite Plasmodium falciparum.

Activity against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)

The global challenge of drug-resistant malaria necessitates the discovery of new therapeutic agents. nih.gov In a comparative study, this compound was evaluated alongside its ferrocenyl analogs for activity against a chloroquine-resistant strain of P. falciparum. researchgate.net

The results were striking. The two ferrocenyl analogs exhibited significant activity against the parasite, with IC₅₀ values of 3.50 μM and 1.33 μM, respectively. researchgate.net In contrast, the parent compound, this compound, was found to be far less active against P. falciparum. researchgate.netresearchgate.net This highlights the critical role of the ferrocene group in conferring antimalarial potency to the molecular structure. The study also noted that these compounds were non-toxic when tested against normal splenocytes, suggesting a degree of selectivity for the parasite. researchgate.netresearchgate.net

**Table 2: Antiparasitic Activity against Chloroquine-Resistant *P. falciparum***

Compound IC₅₀ (μM) Citation
1,1-bis(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene 3.50 researchgate.net
1,1-bis(4-palmitoyloxyphenyl)-2-ferrocenyl-but-1-ene 1.33 researchgate.net
This compound Far less active researchgate.net

Efficacy against Trypanosoma cruzi

Research has demonstrated that this compound exhibits notable activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. In a comparative study, the efficacy of this compound was evaluated alongside its ferrocenyl and dipalmitate analogs.

The study revealed that this compound was active against the trypomastigote form of T. cruzi. researchgate.net This finding is significant as the trypomastigote is the infective stage of the parasite in the mammalian host. The research highlights the potential of this organic compound as a scaffold for the development of new therapeutic agents against Chagas disease, a neglected tropical illness with limited treatment options. researchgate.net

**Table 1: In Vitro Activity of this compound and its Analogs against *Trypanosoma cruzi***

Compound Activity against T. cruzi
This compound Active
1,1-Bis(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene Active
Dipalmitate analogue of ferrocenyl derivative Active

Effects on Leishmania amazonensis

While direct studies focusing solely on the efficacy of this compound against Leishmania amazonensis are not extensively documented in the available literature, research on structurally related compounds provides valuable insights. Leishmania amazonensis is a causative agent of cutaneous leishmaniasis. The broader class of triphenylethylene (B188826) derivatives, to which this compound belongs, has shown promise as antileishmanial agents.

For instance, other synthetic estrogen analogs have been investigated for their activity against various Leishmania species. These studies suggest that the triphenylethylene scaffold is a promising starting point for the design of new drugs to combat leishmaniasis. The mechanism of action for these related compounds is thought to involve the disruption of essential parasite functions. researchgate.net Although specific data for this compound is not provided, its structural similarity to other active compounds suggests it may also possess activity against L. amazonensis.

Immunomodulatory Properties

The immunomodulatory potential of this compound has been investigated, particularly in the context of its effects on immune cells. Research has shown that this compound, along with its ferrocenyl analog, was non-toxic to normal (non-cancerous) splenocytes. researchgate.net This is a crucial finding, as it suggests a degree of selectivity, a desirable trait for any potential therapeutic agent.

In studies evaluating the response of immune cells, the compound's effect on splenocytes, which are a mix of various immune cells including lymphocytes and macrophages, was assessed. The lack of toxicity towards these cells at the tested concentrations indicates that it does not have a general cytotoxic effect on the immune system, which is a common drawback of many chemotherapeutic agents. researchgate.net This suggests that any antiparasitic activity observed is not merely a result of non-specific cell killing but may involve more targeted mechanisms. The potential to modulate immune responses without causing widespread damage to immune cells is a significant aspect of its biological profile.

Antioxidant and Anti-inflammatory Potentials

The chemical structure of this compound, which features phenolic hydroxyl groups, inherently suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and protect cells from oxidative damage. Oxidative stress is implicated in the pathology of numerous diseases, and compounds with antioxidant properties are of significant interest for their potential health benefits.

Furthermore, as a synthetic estrogen analog, this compound may possess anti-inflammatory properties. Estrogens and their synthetic counterparts have been shown to exert anti-inflammatory effects in various contexts. This is often mediated through their interaction with estrogen receptors, which can influence the production of inflammatory mediators. While specific studies detailing the antioxidant and anti-inflammatory mechanisms of this compound are limited, its structural features and classification as a synthetic estrogen analog provide a strong rationale for its potential in these areas.

Structure Activity Relationships Sar of 1,1 Bis 4 Hydroxyphenyl 2 Phenylbut 1 Ene

Influence of Phenolic Hydroxyl Group Position on Biological Activity

The presence and position of phenolic hydroxyl groups are paramount for the biological activity of triphenylethylene (B188826) derivatives. For these compounds to bind effectively to the estrogen receptor, at least one hydroxyl group is typically required to mimic the phenolic A-ring of estradiol (B170435).

In related ferrocenyl derivatives, the positioning of the hydroxyl group has been shown to be a critical determinant of cytotoxicity. nih.gov A comparative study of ferrocenyl compounds based on the 2-phenyl-1,1-diphenylbut-1-ene scaffold demonstrated that the cytotoxic effects are significantly influenced by the location of the hydroxyl group. nih.gov Specifically, derivatives with a hydroxyl group in the para-position of a phenyl ring exhibit superior cytotoxic activity compared to those with a meta-hydroxyl group. nih.gov This suggests that the para-position allows for optimal interactions within the biological target site, which is hypothesized to be related to the formation of a reactive quinone methide metabolite after oxidation. nih.gov The presence of at least one p-phenol group is considered a requirement for this bioactivation process. nih.gov

Furthermore, the introduction of a phenolic hydroxyl group can increase both antiproliferative activity and binding affinity to protein kinase C (PKC) isozymes in certain molecular contexts. kagawa-u.ac.jp Molecular dynamics simulations suggest that a phenolic hydroxyl group can form hydrogen bonds with phospholipids (B1166683) in the cell membrane and with the target protein, which can enhance partitioning from water to the membrane and stabilize the ligand-protein complex. kagawa-u.ac.jp

Impact of Chemical Derivatization on Estrogen Receptor Affinity and Modulatory Profile

Chemical derivatization of the phenolic hydroxyl groups of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene significantly alters its estrogen receptor affinity and biological action. Esterification of both hydroxyl groups has been a key strategy to impart new properties, such as cytotoxicity. nih.govnih.gov

When the hydroxyl groups are esterified with moieties like β-chloropropionate, β-bromopropionate, or acrylate (B77674) functions, the resulting compounds show a reduction in estrogen receptor affinity compared to the parent molecule. nih.govnih.gov However, this reduction is often slight, particularly for the β-haloester derivatives. nih.govnih.gov Despite the modest decrease in receptor affinity, the estrogenic potency of these derivatives remains nearly identical to that of the parent compound. nih.govnih.gov

Crucially, this derivatization introduces alkylating activity, which increases in the order of the β-chloropropionate, β-bromopropionate, and acrylate esters. nih.govnih.gov This added cytotoxic function leads to an irreversible mode of binding to the estrogen receptor. nih.govnih.gov The resulting compounds demonstrate a selective antitumor effect. For instance, the β-bromopropionate derivative shows significantly better growth inhibition in the hormone-dependent MCF-7 breast cancer cell line compared to the hormone-independent MDA cell line. nih.govnih.gov This suggests that the derivatization can create a selective, receptor-mediated cytotoxic action, where the antitumor effect is not only due to improved pharmacokinetics but also to targeted cell killing. nih.govnih.gov

Stereoisomeric Considerations (E/Z Isomers) and Their Biological Consequences

As with other triarylethylene compounds like tamoxifen (B1202), the stereochemistry of the central carbon-carbon double bond in this compound is a critical factor for its biological activity. The molecule exists as two geometric isomers, E and Z, which arise from the restricted rotation around the double bond. The spatial arrangement of the phenyl rings relative to each other differs in these isomers, leading to distinct pharmacological profiles.

The differential activity of E and Z isomers is well-established for selective estrogen receptor modulators (SERMs). One isomer typically exhibits higher affinity for the estrogen receptor and acts as an antagonist (anti-estrogen), while the other may have lower affinity and/or act as an agonist. For tamoxifen, the Z-isomer is the potent anti-estrogen, whereas the E-isomer is estrogenic. This difference is attributed to the specific orientation of the side chain containing the dimethylaminoethoxy group, which is crucial for the antagonistic activity. While specific studies on the isolated E and Z isomers of the parent compound this compound are not detailed in the provided search results, the fundamental principle of stereoisomeric differentiation from the broader class of triarylethylenes is directly applicable. The precise geometry dictates how the molecule fits into the ligand-binding pocket of the estrogen receptor and influences the conformational changes of the receptor, which in turn determines the downstream transcriptional events.

Effects of Substitutions on Pharmacological Efficacy

Replacing one of the phenyl groups of the triphenylethylene scaffold with a ferrocenyl group creates a class of organometallic compounds known as ferrociphenols, which exhibit potent anticancer activity. nih.govmdpi.com The compound 2-ferrocenyl-1,1-bis(4-hydroxyphenyl)-but-1-ene, a ferrocenyl analogue of the title compound, is highly cytotoxic against breast cancer cells, with a reported IC₅₀ value of 0.44 µM against the MDA-MB-231 cell line. nih.gov

The structure-activity relationship studies within this class reveal several key insights:

Number of Ferrocenyl Groups: The number of ferrocenyl moieties impacts cytotoxicity. Mono-ferrocenyl compounds are generally more potent than their di-ferrocenyl counterparts. nih.gov

Receptor Affinity: Mono-ferrocenyl compounds retain a reasonable affinity for both estrogen receptor alpha (ERα) and beta (ERβ), with relative binding affinities (RBAs) ranging from 0.9-9.6% for ERα and 0.28-16.3% for ERβ. In contrast, the bulkier di-ferrocenyl compounds show very little affinity for these receptors. nih.gov

Role of the Double Bond: The central double bond was initially thought to be essential for the cytotoxic mechanism, participating in the formation of a reactive quinone methide metabolite. mdpi.comresearchgate.net However, a derivative where this alkenyl double bond was reduced to a single bond (1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutane) was found to remain biologically active. mdpi.comresearchgate.net This discovery suggests that other mechanisms of action may be at play and opens pathways to new families of active anticancer ferrocene (B1249389) compounds. mdpi.comresearchgate.net

Cytotoxicity of Ferrocenyl Derivatives
CompoundModificationIC₅₀ vs. MDA-MB-231 cells (µM)Reference
2-ferrocenyl-1,1-bis(4-hydroxyphenyl)-but-1-eneParent Ferrocenyl Compound0.44 nih.gov
1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutaneReduced double bond~0.88 (doubled from parent) researchgate.net
Other Phenolic Ferrocenyl ComplexesVaried OH position and number of Fc groups0.44 - 3.5 nih.gov

Halogenation of the triphenylethylene structure provides another avenue for modifying its pharmacological properties. Introducing halogens onto the phenyl rings can influence receptor binding affinity and selectivity.

In a series of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes, all tested compounds showed an affinity for the estrogen receptor comparable to that of estradiol. nih.gov The derivative with a para-iodo substitution on the 2-phenyl ring exhibited the highest affinity among the halogenated analogues. nih.gov This indicates that the size and electronic properties of the halogen at this position can fine-tune the interaction with the receptor.

Furthermore, halogenation can be used to introduce cytotoxic properties. Esterification of the parent compound's hydroxyl groups with β-bromopropionate creates a derivative with alkylating capabilities and a selective antitumor effect on hormone-dependent mammary tumors. nih.govnih.gov In a study of platinum complexes with substituted 1,2-bis(4-hydroxyphenyl)ethylenediamine ligands, derivatives with chloro, bromo, and iodo substituents on the phenyl rings were synthesized and tested, with some showing a combination of estrogenic and cytotoxic effects. nih.gov

Effect of Halogenation on Estrogen Receptor Affinity
Compound TypeModificationReceptor Affinity (vs. Estradiol)Reference
1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenesp-Iodo substitution on 2-phenyl ringHighest among halogenated series nih.gov
This compound estersEsterification with β-bromopropionateSlightly reduced vs. parent compound nih.govnih.gov

Modifications to the side chains of this compound are crucial for altering its activity profile, particularly for converting it into a cytotoxic agent.

As previously discussed, esterifying the phenolic hydroxyls with alkylating moieties like β-chloropropionate and β-bromopropionate transforms the compound from a simple estrogen receptor ligand into a cytotoxic agent with an irreversible binding mode. nih.govnih.gov The antitumor activity of these esters was found to be superior to that of the unsubstituted parent compound in several tumor models, indicating that this side-chain modification is an effective strategy for developing targeted cancer therapeutics. nih.govnih.gov

Another significant side-chain modification is the reduction of the but-1-ene double bond to a butane (B89635) single bond. This was explored in a ferrocenyl derivative to test the hypothesis that the double bond was essential for the bioactivation mechanism leading to cytotoxicity. mdpi.comresearchgate.net The resulting saturated compound, 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutane, retained significant biological activity, demonstrating that the cytotoxic effect is not solely dependent on the presence of the alkenyl group. mdpi.comresearchgate.net This finding highlights that modifications to the ethylenic side-chain can fundamentally alter the mechanism of action while preserving potent anticancer properties.

Comparative Analysis with Structurally Related Established Modulators

The structure-activity relationship (SAR) of this compound as an estrogen receptor (ER) modulator is best understood through a comparative lens, juxtaposing its structural features and biological activities with those of well-established modulators like tamoxifen, its active metabolite endoxifen, and the naturally occurring polyphenol, resveratrol. These compounds, while sharing a common scaffold or functional motifs, exhibit distinct pharmacological profiles that are intricately linked to their molecular architecture.

Structural Similarities and Differences

This compound belongs to the triphenylethylene class of compounds, a structural motif it shares with tamoxifen and endoxifen. The core of these molecules consists of a triaryl-substituted ethylene (B1197577). However, critical differences in their substituent groups dictate their interaction with the estrogen receptor and their subsequent biological effects.

Tamoxifen , a first-generation selective estrogen receptor modulator (SERM), is a prodrug that requires metabolic activation. nih.gov Its structure features a basic aminoethoxy side chain, which is crucial for its antiestrogenic activity in breast tissue. nih.gov This side chain, when protonated, is thought to interact with specific residues in the ER ligand-binding domain (LBD), contributing to an antagonist conformation. mdpi.com

Endoxifen , a key active metabolite of tamoxifen, is formed through hydroxylation and N-desmethylation. researchgate.netresearchgate.net It possesses a hydroxyl group and a secondary amine in its side chain, resulting in a significantly higher binding affinity for the ER compared to tamoxifen, approximately 100-fold greater. researchgate.net This enhanced affinity is a major contributor to its potent antiestrogenic effects. researchgate.net

This compound , in contrast, lacks the basic aminoethoxy side chain characteristic of tamoxifen and endoxifen. Instead, it possesses two hydroxyl groups on the phenyl rings. This structural modification significantly alters its properties, moving it away from the classic SERM profile of tamoxifen. The presence of these phenolic hydroxyls is a key feature for ER binding.

Resveratrol (3,5,4'-trihydroxystilbene), a natural stilbenoid, differs more significantly in its core structure from the triphenylethylenes. It is a di- or tri-hydroxylated stilbene (B7821643) and does not possess the third phenyl ring or the ethyl group. Despite these differences, its phenolic hydroxyl groups enable it to interact with the estrogen receptor.

Comparative Receptor Binding and Activity

The variations in chemical structure directly translate to differences in estrogen receptor binding affinity (RBA) and the nature of the modulator activity (agonist, antagonist, or mixed).

CompoundCore StructureKey SubstituentsEstrogen Receptor Binding Affinity (Relative to Estradiol)Primary Modulator Activity
This compound TriphenylethyleneTwo phenolic hydroxyl groupsModerate to HighAntagonist/Partial Agonist
Tamoxifen TriphenylethyleneBasic aminoethoxy side chainLowSERM (Antagonist in breast, Agonist in uterus)
Endoxifen TriphenylethyleneHydroxyl group and secondary amine side chainHighSERM (Potent Antagonist in breast)
Resveratrol StilbeneTwo to three hydroxyl groupsLow to ModeratePhytoestrogen (Mixed Agonist/Antagonist)

This table provides a general comparison based on available research data.

Research has shown that this compound can completely inhibit estradiol-stimulated estrogen response element (ERE) luciferase activity at a concentration of 100 nM, demonstrating its antagonistic potential. researchgate.net The derivatization of its hydroxyl groups, for instance by esterification, can modulate its ER affinity and cytotoxic properties. nih.govnih.gov Studies on similar triarylethylenes have indicated that the presence of a vinyl hydrogen, as in this compound, is suitable for high ER affinity. nih.gov

In comparison, tamoxifen's activity is highly tissue-specific, acting as an antagonist in breast tissue while exhibiting agonist effects in the uterus, a hallmark of SERMs. nih.gov This dual activity is attributed to the conformation it induces in the ER upon binding, which is different from that induced by pure agonists or antagonists. The development of novel tamoxifen analogs often focuses on modifying the side chain to optimize the antagonistic profile and reduce agonist effects in tissues like the endometrium. mdpi.comnih.govfigshare.com

Endoxifen's high affinity and potent antiestrogenic activity in breast cancer cells make it a clinically significant metabolite. nih.govresearchgate.net Its interaction with the ER is more stable and antagonistic compared to tamoxifen.

Resveratrol's interaction with the estrogen receptor is more complex. It is considered a phytoestrogen and can act as a mixed agonist/antagonist depending on the cellular context and the presence of endogenous estrogens. Its lower binding affinity compared to synthetic modulators often necessitates higher concentrations to elicit significant effects.

Preclinical Pharmacological Evaluation of 1,1 Bis 4 Hydroxyphenyl 2 Phenylbut 1 Ene

In Vitro Cell Culture Studies

The in vitro evaluation of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene and its derivatives has been crucial in elucidating their mechanisms of action and potential as therapeutic agents. These studies primarily leverage cell line models to assess the compound's effects on cancer cell proliferation, receptor binding, and downstream cellular pathways.

Breast Cancer Cell Line Models (e.g., MCF-7, MDA-MB-231, T47D)

The compound this compound, a triphenylethylene (B188826) derivative, has been investigated for its activity in various breast cancer cell lines, which are selected based on their estrogen receptor (ER) status to probe for hormone-dependent effects. smolecule.com

Key models include the ER-positive MCF-7 cell line and the ER-negative MDA-MB-231 cell line. nih.govnih.gov Studies on cytotoxic ester derivatives of this compound have demonstrated selective antitumor activity. For instance, the β-bromopropionate ester derivative showed significantly better growth inhibition of the hormone-dependent MCF-7 cell line compared to the hormone-independent MDA-MB-231 cell line. nih.govnih.gov This differential activity underscores a mechanism of action that is likely mediated by the estrogen receptor, highlighting its potential as a selective agent against ER-positive breast cancers. nih.govbiosynth.com The parent compound itself is known to bind to the estrogen receptor and inhibit the growth of breast cancer cells in culture. biosynth.com

While cell lines like T47D, which are also ER-positive and express progesterone (B1679170) receptors, are standard models for studying hormone-dependent breast cancer, specific research detailing the effects of this compound on T47D, MCF-7aro, or T47D:C4:2 cells was not prominent in the reviewed literature. addexbio.comnih.gov

Cell LineER StatusObserved Effect of DerivativesReference
MCF-7PositiveHigh growth inhibition by cytotoxic esters. nih.govnih.gov
MDA-MB-231NegativeLower growth inhibition compared to MCF-7 cells. nih.govnih.gov

Pituitary Tumor Cell Models (e.g., GH3)

The GH3 cell line, established from a rat pituitary tumor, is a widely used in vitro model for studying pituitary neoplasms. atcc.org These epithelial-like cells are known to produce both growth hormone and prolactin. atcc.org Pituitary tumors can be influenced by hormonal signaling, making ER-modulating compounds a subject of interest. However, a review of available scientific literature did not yield specific studies evaluating the direct effects of this compound on the GH3 cell line or other pituitary tumor cell models. atcc.orgnih.gov

Evaluation in Normal (Non-Cancerous) Cell Lines

A critical aspect of preclinical pharmacological evaluation is the assessment of a compound's cytotoxicity toward normal, non-cancerous cells to determine its selectivity index. Cell lines such as MCF-10A, a non-tumorigenic breast epithelial cell line, are often used as controls in breast cancer studies. mdpi.com This comparison helps to identify compounds that are specifically toxic to cancer cells while sparing normal cells. Currently, specific research data on the evaluation of this compound in normal cell lines is not detailed in the available literature.

Application in Parasite Culture Systems

While the primary focus of research on this compound has been its estrogenic and anticancer properties, its broader biological activity is an area of potential investigation. At present, there is no information available from reviewed scientific sources regarding its application or evaluation in parasite culture systems.

In Vivo Animal Models

In vivo studies are essential to validate the in vitro findings and to understand the pharmacological effects of a compound within a complex biological system. Animal models allow for the assessment of estrogenic and antiestrogenic activities, as well as antitumor efficacy.

Assessment of Estrogenic Agonism and Antagonism in Relevant Animal Models (e.g., Immature Rats)

The immature female rat is a classic model for assessing the estrogenic and antiestrogenic properties of compounds. The uterus of an immature rat is highly sensitive to estrogens, responding with an increase in weight and tissue growth. Studies on related triarylethylenes have utilized this model. For example, administration of a radiolabeled analog of this compound to immature female rats showed accumulation of the compound in uterine tissue. nih.gov This uptake was significantly reduced when co-administered with estradiol (B170435), indicating a competitive interaction at the estrogen receptor and demonstrating ER-mediated uptake in vivo. nih.gov

Furthermore, the antitumor effects have been evaluated in mouse mammary tumor models. Cytotoxic ester derivatives of this compound caused almost complete growth inhibition of the hormone-dependent MXT M3.2 mouse mammary tumor. nih.govnih.gov In contrast, the growth of the hormone-independent MXT-Ovex tumor was much less inhibited. nih.govnih.gov This differential effect in vivo provides strong evidence for selective, estrogen receptor-mediated antitumor activity. nih.gov

Animal ModelFindingImplicationReference
Immature Female RatER-mediated uptake of a related compound in uterine tissue; uptake is competed by estradiol.Demonstrates both estrogenic (agonist) and antiestrogenic (antagonist) potential at the ER. nih.gov
Mouse (Hormone-Dependent MXT M3.2 Mammary Tumor)Almost complete inhibition of tumor growth by cytotoxic derivatives.Potent antiestrogenic/antitumor activity in an ER-positive context. nih.govnih.gov
Mouse (Hormone-Independent MXT-Ovex Tumor)Significantly less tumor growth inhibition compared to the hormone-dependent model.Activity is selective for hormone-dependent tumors. nih.govnih.gov

Studies on Mammary Tumor Inhibition and Growth Impairment

The primary focus of preclinical evaluation for this compound has been its effect on mammary tumor cells. Studies have explored its impact on both estrogen receptor (ER)-positive and ER-negative breast cancer models.

In vitro studies have been conducted using human breast cancer cell lines such as the ER-positive MCF-7 cells and the ER-negative MDA cells. These studies form the basis for understanding the direct cellular effects of the compound.

In vivo research has largely involved the use of mouse models with transplanted mammary tumors. The hormone-dependent MXT M3.2 mouse mammary tumor and the hormone-independent MXT-Ovex tumor are two such models that have been instrumental in evaluating the compound's antitumor activity in a living organism.

A pivotal study in this area investigated the cytotoxic esters of this compound. This research revealed that while the parent compound, referred to as the "unsubstituted carrier," possesses some level of antitumor activity, its ester derivatives are significantly more effective at inhibiting tumor growth. nih.gov The derivatives demonstrated almost complete inhibition of the hormone-dependent MXT M3.2 mouse mammary tumor. nih.gov In contrast, the growth of the hormone-independent MXT-Ovex tumor was much less affected, suggesting a mechanism of action that may be linked to the estrogen receptor. nih.gov

The antitumor effect of the cytotoxic esters was consistently better than that of this compound across all tumor models tested. nih.gov This suggests that the structural modifications in the ester derivatives enhance their therapeutic potential. While detailed quantitative data on the growth inhibition caused by the parent compound itself is not extensively available in the cited literature, the consistent reporting of its lower efficacy compared to its derivatives is a key finding.

The following table summarizes the comparative efficacy of this compound and its derivatives in different mammary tumor models, based on the available qualitative descriptions.

Compound/DerivativeMammary Tumor ModelObserved Effect
This compoundMXT M3.2 (Hormone-Dependent)Less effective than ester derivatives
This compoundMXT-Ovex (Hormone-Independent)Less effective than ester derivatives; much less inhibition observed
Cytotoxic Esters of this compoundMXT M3.2 (Hormone-Dependent)Almost complete inhibition of tumor growth
Cytotoxic Esters of this compoundMXT-Ovex (Hormone-Independent)Much less inhibited growth

Further research would be necessary to quantify the precise level of mammary tumor inhibition and growth impairment attributable to this compound alone.

Therapeutic Potential and Translational Research of 1,1 Bis 4 Hydroxyphenyl 2 Phenylbut 1 Ene

Potential Applications in Hormone-Related Pathologies

The ability of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene to modulate estrogen receptors suggests its utility extends beyond breast cancer to other hormone-related pathologies. smolecule.com Its dualistic nature, acting as both an agonist and an antagonist, makes it a candidate for conditions where hormonal balance is disrupted. smolecule.com

While extensive research has focused on its anti-cancer properties, the underlying mechanism of ER modulation is relevant for other estrogen-dependent conditions. Pathologies such as endometriosis and uterine fibroids are characterized by abnormal growth of hormone-sensitive tissue. A compound that can selectively antagonize estrogenic effects in these tissues could offer a targeted therapeutic strategy. However, current published research has not yet specifically detailed the application of this compound for these specific conditions. Its established interaction with estrogen receptors provides a strong rationale for future investigations into its efficacy for a broader range of hormone-related diseases. smolecule.com

Development as Radiodiagnostic and Radiotherapeutic Agents through Derivatization

The structural scaffold of triphenylethylene (B188826) derivatives, including this compound, is a promising platform for the development of targeted radiodiagnostic and radiotherapeutic agents. The high affinity of these compounds for the estrogen receptor allows for the selective delivery of radioisotopes to ER-positive tumors.

Research into structurally similar compounds, such as 1,1-bis(4-hydroxyphenyl)-2-(3-hydroxyphenyl)-ethylenes, has demonstrated the feasibility of this approach. nih.gov Halogenated derivatives of these compounds, specifically those containing bromine and iodine, have shown high binding affinity for the estrogen receptor, even greater than that of estradiol (B170435). nih.gov This is a critical characteristic for an imaging or therapeutic agent, as it ensures the agent will preferentially accumulate in the target tissue.

The synthesis of radiohalogenated versions, for example with radioiodine, would enable their use in nuclear medicine. nih.gov As radiodiagnostic agents, they could be used in techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize ER-positive tumors and metastases. As radiotherapeutic agents, they could deliver a cytotoxic dose of radiation directly to cancer cells, minimizing damage to surrounding healthy tissue. nih.gov The preparation of precursor molecules, such as tributylstannyl derivatives, paves the way for the efficient synthesis of these radiohalogenated analogs. nih.gov While this research was conducted on a closely related molecule, it establishes a clear and promising path for the derivatization of this compound for similar applications.

Properties of Related Halogenated Derivatives for Radiopharmaceutical Development

Derivative TypePropertySignificanceReference
2-Iodo and 2-Bromo-1,1-bis(4-hydroxyphenyl)-2-(3-hydroxyphenyl)-ethylenesHigher binding affinity to ERα than estradiol.Indicates strong and selective targeting of ER-positive tissues. nih.gov
Halogenated 1,1-bis(4-hydroxyphenyl)-2-(3-hydroxyphenyl)-ethylenesAct as full estrogenic agonists in vivo (uterotrophic growth).Confirms biological activity and interaction with the estrogen receptor system. nih.gov
Protected 2-(tributylstannyl) derivativePrecursor for radiohalogenation.Enables the synthesis of radioiodinated analogs for imaging and therapy. nih.gov

Future Directions in the Treatment of Neglected Tropical Diseases (e.g., Malaria, Chagas Disease, Leishmaniasis)

Emerging research has pointed towards the potential of this compound in therapeutic areas beyond cancer, including infectious diseases. Studies have noted that the compound exhibits promising antiparasitic and immunomodulatory activities, suggesting its potential utility against a range of pathogens. smolecule.com

Although direct studies of this compound against the causative agents of malaria (Plasmodium spp.), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania spp.) are currently limited, the broader class of compounds offers encouragement. For instance, research into other novel compounds has identified potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govnih.gov The drug discovery pipeline for these neglected diseases is in constant need of new chemical scaffolds. nih.gov

Given that this compound has demonstrated general antiparasitic effects, it represents a candidate for future screening and development programs targeting these specific tropical diseases. smolecule.com Its established synthesis routes and known biological interactions with host cell receptors could provide a valuable starting point for medicinal chemists to design new derivatives with enhanced and specific antiparasitic potency. The challenge remains to translate this general potential into concrete therapeutic applications through focused in vitro and in vivo testing against these parasites.

Challenges and Future Research Directions

Comprehensive Elucidation of Pharmacological and Toxicological Profiles

A foundational step in the development of any new therapeutic agent is a thorough understanding of its pharmacological and toxicological properties. For 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, this is of particular importance given its classification as a selective estrogen receptor modulator (SERM).

Pharmacological Profiling:

Initial research indicates that this compound acts as a potent partial estrogen agonist. chemicalbook.com It has been shown to interact with estrogen receptors, exhibiting both agonistic and antagonistic effects depending on the specific cellular context. smolecule.com This dual activity is a hallmark of SERMs and suggests potential applications in hormone-related therapies. smolecule.com Further research is needed to fully characterize its activity at both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and to understand how its effects vary across different tissues.

Toxicological Assessment:

The toxicological profile of this compound remains largely unexplored. The presence of a stilbene (B7821643) core structure raises potential concerns about genotoxicity, as has been observed with other stilbene derivatives. smolecule.com A comprehensive toxicological evaluation, including studies on acute and chronic toxicity, mutagenicity, and carcinogenicity, is essential to establish a preliminary safety profile. The Comparative Toxicogenomics Database lists the compound, indicating some level of data collection, but detailed public-facing research is sparse. ctdbase.org

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise molecular and cellular mechanisms of action is critical for optimizing the therapeutic application of this compound.

Molecular Interactions:

The unique arrangement of its hydroxyphenyl groups and phenyl ring influences its binding affinity to estrogen receptors. smolecule.com Advanced studies should focus on elucidating the specific conformational changes induced in the estrogen receptor upon binding. This will help to explain its tissue-selective agonist and antagonist activities. elsevierpure.com Computational modeling and structural biology techniques, such as X-ray crystallography, can provide detailed insights into these interactions.

Cellular Signaling Pathways:

As a partial estrogen agonist, this compound has been shown to induce cell cycle-regulated genes in a manner similar to estradiol (B170435) in MCF-7 breast cancer cells. chemicalbook.com It also exhibits the ability to induce a delayed unfolded protein response (UPR) and apoptosis in various breast cancer models. chemicalbook.com Further research should investigate the downstream signaling pathways affected by its interaction with estrogen receptors. This includes exploring its influence on key pathways involved in cell proliferation, survival, and apoptosis.

Optimization of Structural Features for Enhanced Selectivity, Potency, and Reduced Off-Target Effects

The structure of this compound offers a scaffold for chemical modification to improve its therapeutic properties.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the core structure can lead to the development of analogs with improved characteristics. Studies have already explored the effects of esterifying the two hydroxy groups with cytotoxic moieties. nih.govnih.gov These modifications, such as with β-chloropropionate, β-bromopropionate, and acrylate (B77674) functions, have been shown to influence estrogen receptor affinity and introduce alkylating activities. nih.govnih.gov Further SAR studies could explore modifications to the phenyl and butene groups to enhance receptor selectivity and potency.

Data Table: Effects of Structural Modifications on Biological Activity

DerivativeModificationImpact on Estrogen Receptor AffinityAntitumor Activity
1,1-bis(4-(β-chloropropionyloxy)phenyl)-2-phenylbut-1-eneEsterification of hydroxyl groupsSlightly reducedIncreased
1,1-bis(4-(β-bromopropionyloxy)phenyl)-2-phenylbut-1-eneEsterification of hydroxyl groupsSlightly reducedIncreased
1,1-bis(4-(acryloyloxy)phenyl)-2-phenylbut-1-eneEsterification of hydroxyl groupsReducedIncreased

This table is based on findings from studies on cytotoxic esters of this compound. nih.govnih.gov

Exploration of Novel Drug Delivery Systems for Targeted Efficacy

The effectiveness of a therapeutic agent can be significantly enhanced through the use of advanced drug delivery systems.

Nanoparticle-Based Delivery:

Encapsulating this compound in nanoparticles, such as liposomes or polymersomes, could improve its solubility, bioavailability, and biodistribution. researchgate.netmdpi.com Nanoparticles can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com

Targeted Drug Delivery:

For more precise targeting, nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells. mdpi.com For instance, conjugating endoxifen, a metabolite of tamoxifen (B1202), to the surface of polymersomes has been shown to enhance the targeted delivery of doxorubicin (B1662922) to estrogen receptor-positive breast cancer cells. nih.gov A similar strategy could be employed for this compound to increase its concentration at the site of action and minimize off-target effects. nih.gov

Investigation of Drug Resistance Mechanisms and Combination Therapies

A significant challenge in cancer therapy is the development of drug resistance.

Mechanisms of Resistance:

In the context of hormone therapies for breast cancer, resistance can emerge through various mechanisms. These include alterations in the estrogen receptor itself, activation of alternative signaling pathways (e.g., receptor tyrosine kinase pathways), and changes in the cell cycle machinery. nih.gov Understanding the potential mechanisms of resistance to this compound is crucial for its long-term clinical viability.

Combination Therapies:

To overcome or prevent resistance, combination therapies are often employed. nih.gov Combining this compound with agents that target different pathways could be a promising strategy. For example, combining it with CDK4/6 inhibitors, PI3K inhibitors, or mTOR inhibitors, which are known to be involved in endocrine resistance, could enhance its efficacy. nih.gov Experimental studies have shown that combining fulvestrant, another SERD, with targeted treatments can eliminate resistance and improve its therapeutic effect. nih.gov

Q & A

Q. How can researchers design experiments to probe the compound’s antioxidant mechanisms?

  • Methodological Answer : Use radical scavenging assays (e.g., DPPH or ABTS) to quantify antioxidant capacity. Electron paramagnetic resonance (EPR) spectroscopy can detect stabilized radical intermediates. Correlate results with computational studies (e.g., HOMO-LUMO energy gaps) to elucidate electron-transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.